Lipophilic Ligand Efficiency (LLE) vs. Thiophene-3-carbonyl Analog
When the adamantane-1-carbonyl group in the target compound is replaced by a thiophene-3-carbonyl group (CAS 2034400-31-0), the computed XLogP decreases by approximately 1.2 log units (from ~3.0 to ~1.8) while the TPSA increases by ~9 Ų (from ~38 Ų to ~47 Ų) [1][2]. For CNS-targeted programs where optimal brain penetration requires 2.0 < XLogP < 4.0 and TPSA < 60 Ų, this shift can move the thiophene analog outside the desired physicochemical window [3].
| Evidence Dimension | Computed lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP ≈ 3.0; TPSA ≈ 38 Ų |
| Comparator Or Baseline | 1-(Thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034400-31-0): XLogP ≈ 1.8; TPSA ≈ 47 Ų |
| Quantified Difference | ΔXLogP ≈ -1.2; ΔTPSA ≈ +9 Ų |
| Conditions | Computed properties (XLogP3 algorithm; topological method for TPSA) |
Why This Matters
Procurement of the adamantane-capped analog preserves the CNS-optimized physicochemical space, avoiding the need for extensive re-optimization of ADME properties required if the more polar thiophene analog is used as a scaffold surrogate.
- [1] PubChem Compound Summary for CID 45052121, 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for 1-(Thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034400-31-0). National Center for Biotechnology Information (2025). View Source
- [3] H. Pajouhesh and G. R. Lenz, 'Medicinal Chemical Properties of Successful Central Nervous System Drugs,' NeuroRx, 2005, 2(4), 541–553. (Establishes CNS drug-likeness criteria: XLogP 2–4; TPSA < 60–70 Ų.) View Source
